1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a fluorobenzyl group with a tetrahydropyrazolo[1,5-a]pyridinyl moiety, linked by a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves a multi-step process. One common method starts with the preparation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, which can be synthesized through cycloaddition reactions involving diazafulvenium methides and various dienophiles . The next step involves the introduction of the 4-fluorobenzyl group, which can be achieved through nucleophilic substitution reactions. Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyridinyl rings, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used in biological assays to study its effects on cellular processes and signaling pathways. This includes its role in modulating enzyme activity and receptor binding.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules, helping to elucidate the mechanisms of action of various bioactive compounds.
Industrial Applications: It may also find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties and making it a more effective therapeutic agent.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-12-3-1-11(2-4-12)10-17-15(21)19-13-6-8-20-14(9-13)5-7-18-20/h1-5,7,13H,6,8-10H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITRKKGVMGAKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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